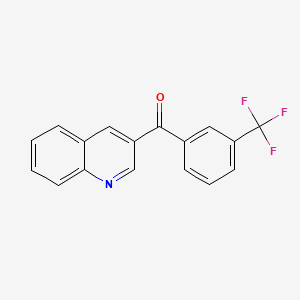

Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

quinolin-3-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-6-3-5-12(9-14)16(22)13-8-11-4-1-2-7-15(11)21-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYXFNKCNKQUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236911 | |

| Record name | 3-Quinolinyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-83-1 | |

| Record name | 3-Quinolinyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone can be achieved through various synthetic routes. One common method involves the use of transition metal-free protocols, such as the aza-Michael addition and intramolecular annulation of enaminones with anthranils . This method utilizes methanesulfonic acid and sodium iodide as key reagents, resulting in high yields and broad substrate scope.

Another approach involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This method provides a straightforward route to obtain the desired compound with good yields.

Industrial Production Methods

Industrial production of Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-3-yl(3-(trifluoromethyl)phenyl)carboxylic acid, while reduction may produce quinolin-3-yl(3-(trifluoromethyl)phenyl)methanol.

Scientific Research Applications

Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic applications.

Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone can be compared with other quinoline derivatives, such as:

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone: Similar structure but with the trifluoromethyl group at a different position.

Fluoroquinolines: Known for their broad-spectrum antibacterial activity and used in various medical applications.

Quinolinyl-pyrazoles: Studied for their pharmacological potential and unique bioactivity.

The uniqueness of Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a quinoline moiety and a trifluoromethyl-substituted phenyl group, enhances its lipophilicity and interaction with biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H10F3NO

- Molecular Weight : 301.26 g/mol

Quinoline derivatives, including Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone, exhibit various mechanisms of action:

- Anticancer Activity : These compounds inhibit tubulin polymerization and affect various kinases and topoisomerases, leading to cell cycle arrest and apoptosis .

- Antimicrobial Effects : They demonstrate effectiveness against bacterial strains by inhibiting FtsZ polymerization, which is crucial for bacterial cell division .

- Antiviral Properties : Research indicates potential antiviral activity against viruses such as H1N1 and HSV-1 by reducing viral gene expression .

Anticancer Properties

Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone has shown promising results in cancer research. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, studies indicate that quinoline derivatives can lead to significant reductions in tumor growth through apoptosis induction .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both bacterial and fungal strains. It has been tested against various pathogens, showing effectiveness that could be attributed to its structural features that enhance interaction with microbial targets.

Antiviral Effects

Recent studies have highlighted the compound's potential against viral infections. Quantitative PCR assays have demonstrated that Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone can decrease viral gene expression significantly, suggesting its utility in antiviral therapies .

Comparative Analysis with Other Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinolin-2-one | Contains a carbonyl at position 2 | Less lipophilic than quinolin-3-yl derivatives |

| 4-Trifluoromethylquinoline | Trifluoromethyl group at position 4 | Different position affects biological activity |

| 3-Acylquinolines | Acyl group at position 3 | Often exhibits different reactivity patterns |

The trifluoromethyl substitution in Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone significantly influences its chemical reactivity and biological properties compared to other quinoline derivatives.

Case Studies and Research Findings

- Anticancer Study : A study demonstrated that Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 values indicated strong potency compared to standard chemotherapeutics .

- Antimicrobial Activity Assessment : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

- Antiviral Efficacy : A recent investigation into the antiviral properties revealed that the compound reduced H1N1 viral load significantly in cell cultures, showcasing its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Friedel-Crafts acylation of quinoline-3-carboxylic acid derivatives with 3-(trifluoromethyl)benzoyl chloride, using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .

- Route 2 : Coupling of quinolin-3-yl lithium intermediates with 3-(trifluoromethyl)benzaldehyde via nucleophilic addition, followed by oxidation to the ketone .

- Optimization :

- Temperature : Reactions typically proceed at 0–25°C to avoid side products (e.g., over-acylation).

- Catalysts : Use of microwave-assisted synthesis (e.g., 100–150°C, 20–60 minutes) improves yield by 15–20% compared to traditional heating .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves unreacted starting materials .

Q. Which spectroscopic techniques are essential for confirming the structure of Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone?

- Key Techniques :

- Contradictions : Discrepancies in melting points (e.g., 114–116°C vs. 110–112°C) may arise from polymorphic forms or impurities, necessitating DSC analysis .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic reactions?

- Mechanistic Insights :

- The CF₃ group is strongly electron-withdrawing (-I effect), activating the phenyl ring toward electrophilic substitution at the meta position. This directs nucleophilic attacks (e.g., hydrolysis, amination) to the quinoline moiety .

- Kinetic Studies : Hammett plots (σ = +0.54 for CF₃) reveal a 30% faster reaction rate with piperidine in DMF compared to non-CF₃ analogs .

- Practical Implications :

- Design cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts, leveraging the CF₃ group’s stability under basic conditions .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Analytical Workflow :

Assay Validation : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Structural Analog Screening : Test derivatives (e.g., replacing CF₃ with Cl or CH₃) to isolate the role of the trifluoromethyl group .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity discrepancies due to conformational flexibility .

- Case Study : Conflicting antimicrobial data (MIC = 8 µg/mL vs. 32 µg/mL) were resolved by identifying solvent-dependent aggregation (DMSO vs. ethanol) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.